N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
Description
This compound features a benzodioxole moiety linked via a methylene group to a thioacetamide backbone, which is further substituted with a 1-methylimidazole ring bearing a 4-chlorophenyl group at the 5-position. Similar compounds often target kinases, proteases, or microbial enzymes due to their heterocyclic cores and polar substituents .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-24-16(14-3-5-15(21)6-4-14)10-23-20(24)28-11-19(25)22-9-13-2-7-17-18(8-13)27-12-26-17/h2-8,10H,9,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMQAGIVTHLDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an imidazole derivative through a thioacetamide functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that compounds with similar structural features often interact with multiple biological pathways. The presence of the imidazole ring suggests potential activity against enzymes involved in metabolic processes, while the dioxole moiety may enhance binding affinity to specific receptors.
Biological Activity
Antimicrobial Activity : Preliminary studies have shown that similar compounds exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of benzimidazole and benzotriazole have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA . Although specific data for this compound is limited, its structural analogs suggest a potential for similar activity.
Anticancer Properties : Compounds containing imidazole rings have been implicated in anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance, studies on related imidazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro . The specific impact of this compound on cancer cell lines remains to be thoroughly investigated.
Inhibition Studies : The compound's potential as an enzyme inhibitor can be inferred from studies on similar thioacetamide derivatives. These compounds have shown inhibitory effects on key enzymes involved in metabolic pathways, which can lead to therapeutic applications in diseases such as diabetes and cancer .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Similar compounds showed MIC values ranging from 12.5 to 25 μg/mL against MRSA strains. |
| Study 2 | Anticancer Activity | Imidazole derivatives demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). |
| Study 3 | Enzyme Inhibition | Thioacetamide derivatives were effective inhibitors of enzymes involved in metabolic processes, suggesting potential for therapeutic use. |
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The detailed synthetic route typically involves the formation of the thioacetamide structure followed by the introduction of the benzo[d][1,3]dioxole moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that related thioacetamide derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways critical for bacterial survival .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Several studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation in vitro. For example, derivatives have shown efficacy against human breast adenocarcinoma cell lines (MCF7), with mechanisms potentially involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies indicate that modifications in the imidazole or dioxole moieties can enhance anticancer efficacy.
Antitubercular Activity
In addition to its antimicrobial properties, certain derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. In vitro studies have reported promising results with compounds exhibiting significant inhibitory effects on mycobacterial growth. The activity is often assessed using Minimum Inhibitory Concentration (MIC) assays and further validated through in vivo models .
Synthesis and Evaluation of Similar Compounds
A study focused on the synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides reported their antimicrobial and anticancer activities. The synthesized compounds were characterized for their ability to inhibit Mycobacterium tuberculosis and various cancer cell lines, demonstrating a correlation between structural modifications and biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets. For instance, computational analyses indicated strong interactions between the synthesized thioacetamides and key enzymes involved in bacterial metabolism and cancer cell proliferation . These studies provide insights into optimizing lead compounds for enhanced therapeutic efficacy.
Data Table: Summary of Biological Activities
| Activity | Target | Assay Type | Findings |
|---|---|---|---|
| Antimicrobial | Various bacteria | MIC Assay | Significant inhibition observed |
| Anticancer | MCF7 Cell Line | SRB Assay | Induced apoptosis; inhibited proliferation |
| Antitubercular | Mycobacterium tuberculosis | In vitro assays | Promising activity with low MIC values |
Comparison with Similar Compounds
Structural Features and Modifications
The compound’s closest analogs involve variations in the heterocyclic core, substituents, and linker regions. Key examples include:
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound offers moderate electron withdrawal compared to the stronger electron-deficient 4-bromophenyl (9c) or 2,4-dinitrophenyl (W1). This may influence binding affinity to hydrophobic enzyme pockets .
- Linker Flexibility : The thioacetamide linker in the target compound provides conformational flexibility, whereas rigid triazole (9c) or thiadiazole (6) linkers in analogs may restrict binding modes .
- Benzodioxole vs. Benzimidazole : The benzodioxole moiety in the target compound enhances solubility compared to lipophilic benzimidazole cores in 9c and W1 .
Comparison with Analog Syntheses :
- Compound 9c: Achieved via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with 70–80% yields, requiring stringent anhydrous conditions .
- Compound W1: Synthesized via nucleophilic substitution of 2,4-dinitrochlorobenzene with a benzimidazole-thioacetamide precursor, yielding 65–70% .
- Efficiency : The target compound’s synthesis mirrors these methods but may face challenges in purifying the benzodioxole-containing intermediate due to its polarity .
Physicochemical Properties
Insights :
- The benzodioxole group in the target compound reduces lipophilicity (LogP ~2.8) compared to bromophenyl (9c, LogP 3.5) or dinitrophenyl (W1, LogP 4.2), favoring aqueous solubility .
- Higher melting points in halogenated analogs (e.g., 9c, W1) correlate with crystalline stability induced by halogen packing interactions .
Q & A
Basic: What are the common synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves coupling a benzodioxole-derived amine with a thioimidazole intermediate. Key steps include:
- Thioimidazole formation : Reacting 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol with chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in acetone or ethanol) to form the thioether linkage .
- Amide coupling : Introducing the benzo[d][1,3]dioxol-5-ylmethyl group via nucleophilic substitution or condensation, often using glacial acetic acid as a solvent under reflux .
- Recrystallization : Purification via ethanol or ethanol-DMF mixtures to isolate the final product .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : and NMR confirm the integration of aromatic protons (e.g., benzodioxole and chlorophenyl groups) and thioacetamide connectivity .
- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-S stretch) validate functional groups .
- Elemental analysis : Ensures stoichiometric agreement between calculated and observed C, H, N, and S content .
Advanced: How can researchers optimize synthesis yield when dealing with competing side reactions in thioacetamide formation?
- Solvent selection : Dry acetone minimizes hydrolysis of intermediates compared to polar solvents like acetic acid .
- Catalyst use : Anhydrous potassium carbonate improves nucleophilic substitution efficiency over weaker bases .
- Temperature control : Reflux at 80–90°C balances reaction rate and side-product formation .
- TLC monitoring : Early detection of side products (e.g., disulfides) allows for real-time adjustments .
Advanced: What computational methods are suitable for predicting the biological activity of this compound?
- Molecular docking : Assess binding affinity to targets like cyclooxygenase (COX) using software such as AutoDock Vina. Docking poses (e.g., π-π stacking with chlorophenyl groups) can predict inhibition mechanisms .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity using descriptors like LogP and HOMO-LUMO gaps .
Advanced: How can contradictions in reaction conditions from literature be resolved for scale-up?
- Design of Experiments (DoE) : Apply factorial designs to test variables (solvent polarity, temperature, catalyst ratio) and identify optimal conditions .
- Comparative analysis : For example, glacial acetic acid ( ) may favor faster kinetics, while acetone ( ) reduces side reactions. Pilot studies at intermediate temperatures (70°C) can reconcile these differences .
Basic: What structural motifs in the compound suggest potential biological targets?
- Benzodioxole : Known for CYP450 inhibition and neuroprotective activity.
- 4-Chlorophenyl group : Enhances lipophilicity and target binding via hydrophobic interactions.
- Thioacetamide : Modulates enzyme activity (e.g., COX-2 inhibition) through covalent or non-covalent interactions .
Advanced: What strategies are effective in scaling up synthesis without compromising purity?
- Continuous-flow chemistry : Enables precise control of reaction parameters (residence time, temperature) to minimize by-products .
- Recrystallization optimization : Gradient cooling in ethanol-DMF (1:3 v/v) improves crystal purity compared to static solvent systems .
Advanced: How can SAR studies be designed for derivatives of this compound?
- Substituent variation : Synthesize analogs with fluorophenyl, bromophenyl, or methoxyphenyl groups to assess electronic effects on activity .
- Bioactivity assays : Test COX-1/2 inhibition (via enzyme-linked immunosorbent assays) and cytotoxicity (MTT assays) to correlate structural changes with potency .
- Statistical analysis : Use multivariate regression to identify critical substituents (e.g., para-Cl vs. meta-F) driving activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
